N-(3-Methoxy-5,5-dimethylcyclohex-2-en-1-ylidene)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Methoxy-5,5-dimethylcyclohex-2-en-1-ylidene)hydroxylamine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexene ring substituted with methoxy and dimethyl groups, along with a hydroxylamine functional group. Its distinct structure makes it an interesting subject for research in organic chemistry and related disciplines.
Vorbereitungsmethoden
The synthesis of N-(3-Methoxy-5,5-dimethylcyclohex-2-en-1-ylidene)hydroxylamine typically involves the reaction of 3-methoxy-5,5-dimethylcyclohex-2-en-1-one with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently converted to the desired hydroxylamine derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity .
Analyse Chemischer Reaktionen
N-(3-Methoxy-5,5-dimethylcyclohex-2-en-1-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it to amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Wissenschaftliche Forschungsanwendungen
N-(3-Methoxy-5,5-dimethylcyclohex-2-en-1-ylidene)hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(3-Methoxy-5,5-dimethylcyclohex-2-en-1-ylidene)hydroxylamine involves its interaction with molecular targets through its functional groups. The hydroxylamine group can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways. The methoxy and dimethyl groups contribute to the compound’s stability and reactivity, affecting its overall behavior in chemical and biological systems .
Vergleich Mit ähnlichen Verbindungen
N-(3-Methoxy-5,5-dimethylcyclohex-2-en-1-ylidene)hydroxylamine can be compared with similar compounds such as:
3,5-Dimethyl-2-cyclohexen-1-one: Lacks the hydroxylamine group, making it less reactive in certain reactions.
N-(3-Methoxy-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile: Contains a malononitrile group instead of hydroxylamine, leading to different reactivity and applications.
3-Hydroxy-5,5-dimethylcyclohex-2-en-1-one:
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific investigations.
Eigenschaften
CAS-Nummer |
63857-53-4 |
---|---|
Molekularformel |
C9H15NO2 |
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
N-(3-methoxy-5,5-dimethylcyclohex-2-en-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C9H15NO2/c1-9(2)5-7(10-11)4-8(6-9)12-3/h4,11H,5-6H2,1-3H3 |
InChI-Schlüssel |
ZMNVTVRGMYWWRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=CC(=NO)C1)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.